molecular formula C12H16N6O5 B10829455 4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide

Cat. No.: B10829455
M. Wt: 324.29 g/mol
InChI Key: UJSNJRHHJZOXPZ-JTFADIMSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

NSC 107512 is synthesized through a series of chemical reactions involving the formation of the pyrrolo[2,3-d]pyrimidine core structure. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of NSC 107512 involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions

NSC 107512 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of NSC 107512 with modified functional groups, which can enhance or alter its biological activity .

Scientific Research Applications

NSC 107512 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinase 9.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for the treatment of multiple myeloma and other cancers.

    Industry: Utilized in the development of new drugs and therapeutic strategies

Mechanism of Action

NSC 107512 exerts its effects by inhibiting cyclin-dependent kinase 9 (CDK9). This inhibition leads to the suppression of transcriptional elongation, which is essential for the expression of genes involved in cell cycle progression and survival. The compound specifically targets the CDK9-cyclin T1 complex, leading to the downregulation of oncogenes such as MYC and CCND1, which are critical for the growth and survival of multiple myeloma cells .

Comparison with Similar Compounds

NSC 107512 is compared with other sangivamycin-like molecules, including:

NSC 107512 is unique due to its specific inhibition of CDK9 and its potent anti-multiple myeloma activity at submicromolar concentrations .

Properties

Molecular Formula

C12H16N6O5

Molecular Weight

324.29 g/mol

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide

InChI

InChI=1S/C12H16N6O5/c13-9(17-22)4-1-18(11-6(4)10(14)15-3-16-11)12-8(21)7(20)5(2-19)23-12/h1,3,5,7-8,12,19-22H,2H2,(H2,13,17)(H2,14,15,16)/t5-,7-,8-,12-/m1/s1

InChI Key

UJSNJRHHJZOXPZ-JTFADIMSSA-N

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)/C(=N/O)/N

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=NO)N

Origin of Product

United States

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